
Pyridine-3-sulfonyl azide
Overview
Description
Pyridine-3-sulfonyl azide: is an organic compound characterized by the presence of a pyridine ring substituted with a sulfonyl azide group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-3-sulfonyl azide can be synthesized through the diazotation of substituted 3-aminopyridines, followed by the substitution of the diazo group with a sulfonyl group. This process involves the formation of pyridine-3-diazonium chlorides, which are then reacted with sulfonyl azides to yield this compound .
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting pyridine-3-sulfonic acid with phosphorus pentachloride to form pyridine-3-sulfonyl chloride, which is then converted to this compound through a nucleophilic substitution reaction .
Chemical Reactions Analysis
Types of Reactions: Pyridine-3-sulfonyl azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.
Reduction: this compound can be reduced to form primary amines, releasing nitrogen gas in the process.
Cycloaddition: This compound can undergo cycloaddition reactions, forming heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves azide salts such as sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Cycloaddition: Often requires the presence of a catalyst and specific reaction conditions to facilitate the formation of the desired heterocyclic products.
Major Products Formed:
Primary Amines: Formed through reduction reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Scientific Research Applications
Chemistry: Pyridine-3-sulfonyl azide is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as a building block for more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential to form bioactive compounds that can act as pharmaceuticals or biochemical probes .
Industry: This compound is utilized in the synthesis of materials with specific properties, such as polymers and coatings, due to its reactivity and ability to introduce functional groups into target molecules .
Mechanism of Action
The mechanism of action of pyridine-3-sulfonyl azide involves its ability to act as a nucleophile in substitution reactions and as a precursor to reactive intermediates in cycloaddition reactions. The sulfonyl azide group can undergo decomposition to generate nitrogen gas and a reactive nitrene intermediate, which can insert into various chemical bonds, facilitating the formation of new compounds .
Comparison with Similar Compounds
Pyridine-3-sulfonyl chloride: Used as an intermediate in the synthesis of pyridine-3-sulfonyl azide.
Tosyl azide: Another sulfonyl azide compound used in similar nucleophilic substitution and cycloaddition reactions.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable compound in synthetic chemistry .
Biological Activity
Pyridine-3-sulfonyl azide is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a sulfonyl group and an azide functional group. The azide moiety is particularly significant for its reactivity, allowing for various chemical transformations, including radical azidation reactions. This characteristic makes it a valuable reagent in organic synthesis, especially in creating biologically active compounds.
1. Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from this compound demonstrate potent antibacterial activity against various Gram-positive bacteria.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
21b | S. aureus | 32 μg/mL |
21d | S. pneumoniae | 16 μg/mL |
21e | E. faecalis | 64 μg/mL |
These findings suggest that the introduction of the pyridine ring enhances the compound's ability to penetrate bacterial membranes and exert bactericidal effects .
2. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Compounds derived from it have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Compound | COX-2 Inhibition (IC50) |
---|---|
24 | 0.12 μM |
25 | 0.12 μM |
The anti-inflammatory potential is attributed to the compound's ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .
3. Anticancer Activity
The anticancer properties of pyridine derivatives have been explored extensively. Compounds synthesized from this compound have shown promising results in inhibiting tumor cell proliferation.
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
22 | SKBr-3 | 0.8 |
23 | MCF-7 | 1.0 |
These compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells, highlighting their therapeutic potential in cancer treatment .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Antibacterial Study : A series of derivatives were synthesized and tested against multiple bacterial strains, demonstrating significant antibacterial effects comparable to established antibiotics such as linezolid.
- Anti-inflammatory Evaluation : In vivo studies showed that derivatives significantly reduced edema in animal models, confirming their anti-inflammatory activity.
- Anticancer Research : In vitro studies on various cancer cell lines revealed that specific derivatives inhibited cell growth effectively, indicating their potential as anticancer agents.
Properties
IUPAC Name |
N-diazopyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S/c6-8-9-12(10,11)5-2-1-3-7-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOLEKZLCRBTMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473483 | |
Record name | pyridine-3-sulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-67-9 | |
Record name | 3-Pyridinesulfonyl azide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2432-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | pyridine-3-sulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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